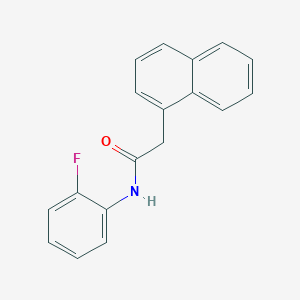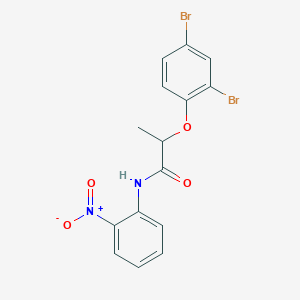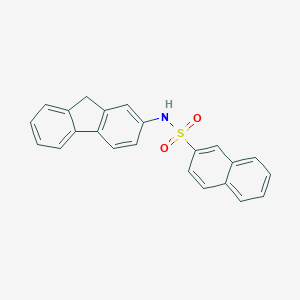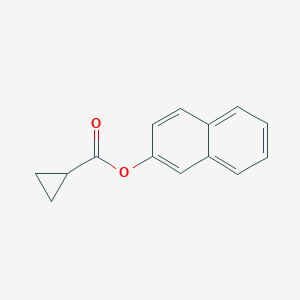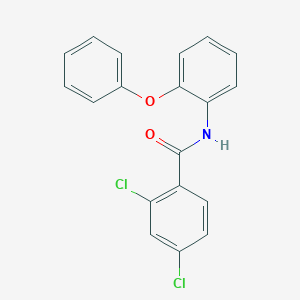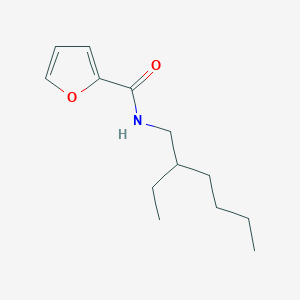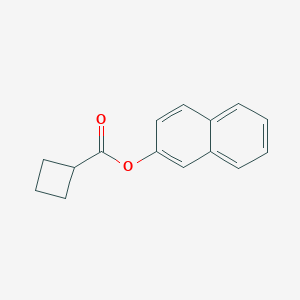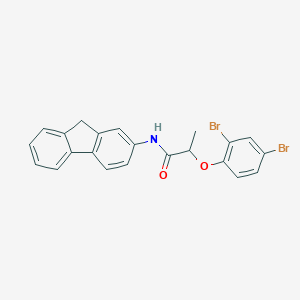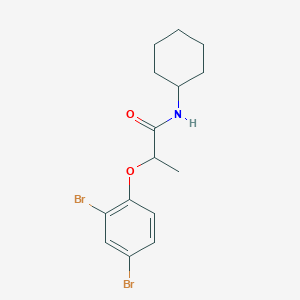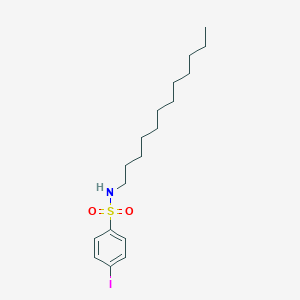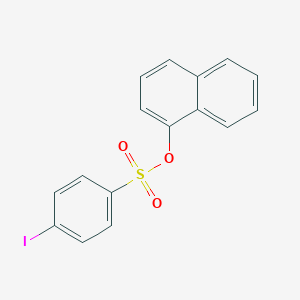![molecular formula C20H37N3OS2 B291157 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexadecanamide](/img/structure/B291157.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexadecanamide, commonly referred to as ETH-2.0, is a synthetic compound that has been recently developed and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its potential applications are being explored in different fields.
作用機序
The mechanism of action of ETH-2.0 is not fully understood, but it has been suggested that it works by disrupting the cell membrane of bacteria and cancer cells. This disruption leads to the death of the cells, making ETH-2.0 a potential candidate for the treatment of bacterial infections and cancer.
Biochemical and Physiological Effects:
ETH-2.0 has been found to have low toxicity and is well-tolerated by cells. It has been shown to have minimal effects on normal cells, making it a potential candidate for the treatment of cancer. However, further studies are needed to fully understand the biochemical and physiological effects of ETH-2.0.
実験室実験の利点と制限
One of the advantages of using ETH-2.0 in lab experiments is its low toxicity and high purity. This makes it a reliable compound for research purposes. However, one of the limitations of using ETH-2.0 is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of ETH-2.0. One potential application is in the development of new antimicrobial drugs. ETH-2.0 has shown promising results in the treatment of bacterial infections, and further studies could lead to the development of new drugs that are more effective and have fewer side effects.
Another potential application is in cancer research. ETH-2.0 has been found to have anticancer properties, and further studies could lead to the development of new cancer treatments that are more effective and have fewer side effects.
In addition, further studies are needed to fully understand the mechanism of action of ETH-2.0 and its biochemical and physiological effects. This could lead to a better understanding of the compound's potential applications and limitations in scientific research.
Conclusion:
In conclusion, ETH-2.0 is a promising compound that has potential applications in various fields of scientific research. Its low toxicity and high purity make it a reliable compound for research purposes. Further studies are needed to fully understand its potential applications and limitations, but the results so far are promising.
合成法
The synthesis of ETH-2.0 involves the reaction of hexadecanoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of triethylamine and dichloromethane. The reaction yields ETH-2.0 in good yield and purity. The synthesis method used for ETH-2.0 is relatively simple and cost-effective.
科学的研究の応用
ETH-2.0 has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties, and it has been studied as a potential drug candidate for the treatment of bacterial infections. It has also been studied for its potential applications in cancer research, as it has been found to have anticancer properties.
特性
分子式 |
C20H37N3OS2 |
|---|---|
分子量 |
399.7 g/mol |
IUPAC名 |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)hexadecanamide |
InChI |
InChI=1S/C20H37N3OS2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(24)21-19-22-23-20(26-19)25-4-2/h3-17H2,1-2H3,(H,21,22,24) |
InChIキー |
YQYAQWJDYKMXPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NN=C(S1)SCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NN=C(S1)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




